molecular formula C22H27ClFNO4 B12776796 Paroxetine hydrochloride acetone solvate CAS No. 181237-74-1

Paroxetine hydrochloride acetone solvate

Cat. No.: B12776796
CAS No.: 181237-74-1
M. Wt: 423.9 g/mol
InChI Key: DPMHFUVLMMVQCA-YHOFXEKLSA-N
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Description

Paroxetine hydrochloride acetone solvate is a crystalline form of paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. This compound is particularly significant in the pharmaceutical industry due to its enhanced stability and solubility properties, which improve the bioavailability of paroxetine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of paroxetine hydrochloride acetone solvate involves treating a solution of paroxetine base or a salt of paroxetine with an organic acid, with acetone and a solution of hydrogen chloride in a carrier solvent. The resulting this compound is then isolated as a crystalline solid .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent ratios, and purification steps to ensure the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Paroxetine hydrochloride acetone solvate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of paroxetine, which can have different pharmacological properties and applications .

Scientific Research Applications

Paroxetine hydrochloride acetone solvate has numerous applications in scientific research:

Mechanism of Action

Paroxetine hydrochloride acetone solvate exerts its effects by inhibiting the reuptake of serotonin in the brain. This inhibition increases the levels of serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety. The compound specifically targets the serotonin transporter (SERT) and binds to it, preventing the reabsorption of serotonin into the presynaptic neuron .

Comparison with Similar Compounds

Similar Compounds

  • Paroxetine hydrochloride hemihydrate
  • Paroxetine hydrochloride anhydrate
  • Paroxetine hydrochloride propan-2-ol solvate

Uniqueness

Paroxetine hydrochloride acetone solvate is unique due to its specific solvate form, which provides enhanced stability and solubility compared to other forms. This makes it particularly useful in pharmaceutical formulations where consistent bioavailability is crucial .

Properties

CAS No.

181237-74-1

Molecular Formula

C22H27ClFNO4

Molecular Weight

423.9 g/mol

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;propan-2-one;hydrochloride

InChI

InChI=1S/C19H20FNO3.C3H6O.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-3(2)4;/h1-6,9,14,17,21H,7-8,10-12H2;1-2H3;1H/t14-,17-;;/m0../s1

InChI Key

DPMHFUVLMMVQCA-YHOFXEKLSA-N

Isomeric SMILES

CC(=O)C.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Canonical SMILES

CC(=O)C.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Origin of Product

United States

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